5-Fluoro-2-(3-fluorophenyl)pyridine
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Overview
Description
5-Fluoro-2-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide at elevated temperatures to yield 5-chloro-2,3-difluoropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the 3-fluorophenyl group.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in the industrial synthesis of fluorinated aromatic compounds .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-fluorophenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium fluoride, dimethylformamide, and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Fluoro-2-(3-fluorophenyl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Fluoro-2-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of two fluorine atoms in different positions of the aromatic ring can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
5-fluoro-2-(3-fluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNDZQWFXLVPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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